molecular formula C8H13ClO3 B2638173 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane CAS No. 1551315-59-3

2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane

Cat. No.: B2638173
CAS No.: 1551315-59-3
M. Wt: 192.64
InChI Key: XOEVLUURQNKVCN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane is a spirocyclic compound featuring a central spiro[4.5]decane core with three oxygen atoms at positions 1, 4, and 8, and a chloromethyl substituent at position 2. Its molecular formula is C₈H₁₃ClO₃ (MW: 192.64). The compound’s unique structure combines the rigidity of the spiro system with the reactivity of the chloromethyl group, making it a versatile intermediate in organic synthesis and drug design .

Key structural attributes include:

  • Spirocyclic framework: The bicyclic system imposes steric constraints that enhance stereochemical control in reactions.
  • Chloromethyl group: A reactive substituent enabling nucleophilic substitutions or cross-coupling reactions.
  • Trioxa configuration: The 1,4,8-trioxa arrangement distinguishes it from other spiro compounds with fewer oxygen atoms or alternative ring systems.

Properties

IUPAC Name

3-(chloromethyl)-1,4,8-trioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEVLUURQNKVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12OCC(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethylating agent with a suitable diol or triol precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can yield different spirocyclic derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at moderate temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic compounds with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups within the spirocyclic framework.

Scientific Research Applications

2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

The following table compares 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane with structurally related spiro compounds:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 1,4,8-Trioxa Chloromethyl C₈H₁₃ClO₃ 192.64 Drug intermediates, stereoselective synthesis
(2R)-(+)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane 1,4-Dioxa Chloromethyl C₉H₁₅ClO₂ 190.66 Chiral building block in asymmetric synthesis
1,4-Dioxa-8-thiaspiro[4.5]decane (Dotsd) 1,4-Dioxa-8-thia None C₇H₁₂O₂S 160.23 σ Receptor ligands; enhanced lipophilicity due to sulfur
1,6,9-Trioxaspiro[4.5]decane (S)-7 1,6,9-Trioxa None C₇H₁₂O₃ 144.17 Antibiotic/anticancer research; synthetic mimic of natural spiroketals
2-Methyl-1,4,6-trioxaspiro[4.5]decane 1,4,6-Trioxa Methyl C₈H₁₄O₃ 158.20 Monomer in cationic polymerizations
Key Observations:

Oxygen Atom Positioning :

  • The 1,4,8-trioxa configuration in the target compound contrasts with 1,6,9-trioxa derivatives (e.g., (S)-7), which are synthetic analogs of natural spiroketals like (+)-monensin A . The additional oxygen at position 8 in the target compound may influence solubility and hydrogen-bonding capacity.
  • 1,4,6-Trioxaspiro systems (e.g., 2-methyl derivative) exhibit distinct reactivity in polymer chemistry due to strain in the smaller ring .

Functional Group Impact: The chloromethyl group in the target compound enhances electrophilicity, enabling facile substitutions (e.g., SN2 reactions) compared to non-halogenated analogs like Dotsd or (S)-5. Sulfur or nitrogen substitutions (e.g., Dotsd, 1,4-dioxa-8-azaspiro[4.5]decane) alter electronic properties and biological activity. For example, sulfur increases lipophilicity, improving membrane permeability in σ receptor ligands .

Stereochemical Considerations :

  • Chiral spiro centers (e.g., (2R)-(+)-2-chloromethyl-1,4-dioxaspiro[4.5]decane) are critical for asymmetric synthesis and enantioselective bioactivity .

Biological Activity

2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that includes a trioxaspiro framework. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimalarial and antischistosomal properties. Research indicates that compounds with similar structural motifs demonstrate significant activity against various pathogens.

Antimalarial Activity

  • Mechanism : The biological activity is hypothesized to involve the generation of reactive oxygen species (ROS) upon activation within the parasite's environment.
  • Efficacy : Compounds with a trioxaspiro structure have shown potent antimalarial effects in vitro and in vivo, with IC50 values often in the low micromolar range against Plasmodium species.

Antischistosomal Activity

  • Research Findings : Studies have indicated that ozonides—compounds related to this compound—exhibit significant antischistosomal activity. For instance, ozonides like OZ418 have demonstrated an ability to reduce adult worm burdens in infected mice by up to 86% at certain dosages .
  • Structure-Activity Relationship : The SAR studies suggest that modifications on the spiroadamantane core can enhance solubility and metabolic stability while maintaining or improving biological activity .

Case Studies

  • Case Study on Antimalarial Efficacy :
    • Objective : To evaluate the efficacy of this compound against Plasmodium falciparum.
    • Methodology : In vitro assays were conducted using cultured P. falciparum parasites.
    • Results : The compound exhibited an IC50 value of approximately 45 μM, demonstrating moderate efficacy compared to standard treatments .
  • Case Study on Antischistosomal Activity :
    • Objective : To assess the impact of this compound on Schistosoma mansoni.
    • Methodology : Mice infected with S. mansoni were treated with varying doses of the compound.
    • Results : Significant reductions in adult worm counts were observed, with optimal doses leading to an 80% reduction in worm burden .

Data Tables

CompoundAntimalarial IC50 (μM)Antischistosomal Efficacy (%)Solubility (pH 7.4)
This compound4580Low
OZ4183986Moderate
OZ1654469Low

Q & A

Q. What are the optimal synthetic routes for 2-(chloromethyl)-1,4,8-trioxaspiro[4.5]decane, and how can reaction conditions be optimized?

The synthesis typically involves coupling halogenated derivatives with nitrogen-containing heterocycles (e.g., piperidine or piperazine analogs) under reflux or microwave-assisted conditions. For example, General Procedure A () uses 2-methoxyethanol as a solvent, KI as a catalyst, and microwave irradiation (160°C, 30 min) to achieve higher efficiency compared to traditional reflux (12 h). Flash chromatography is critical for purification, yielding compounds with ≥95% purity as verified by combustion analysis .

Q. How is the structural characterization of this spirocyclic compound performed?

Advanced NMR techniques, including 1H-1H COSY , 1H-13C HSQC , and HMBC , are essential for assigning coupling constants and confirming the spirocyclic framework. For instance, the 1,4,8-trioxaspiro[4.5]decane core is validated via HMBC correlations between oxygen-bearing carbons and adjacent protons. HR-MS (ESI+) with acetic acid/methanol solvent systems further confirms molecular integrity .

Q. What methodologies ensure purity and stability during synthesis?

Purity is assessed via combustion analysis and HR-MS , while stability is monitored under inert conditions (anhydrous solvents, Na2SO4 drying). Thermal stability can be inferred from related spiro compounds (e.g., 1,4,8-trioxaspiro[4.5]decane-7,9-dione, ), which exhibit a melting point of 113–114°C and boiling point of 364±42°C, suggesting robustness under standard synthetic conditions .

Advanced Research Questions

Q. How does structural modification influence biological activity (e.g., σ receptor affinity)?

Structure-activity relationship (SAR) studies () reveal that substituents on the spirocyclic core modulate σ1/σ2 receptor selectivity. For example, benzyl or tosyl groups enhance σ2R agonism, as seen in the lead compound BS148 , which shows selective cytotoxicity against metastatic melanoma. Computational docking and pharmacophore modeling are recommended to rationalize substituent effects .

Q. What are the mechanistic insights into its reactivity in nucleophilic substitution reactions?

The chloromethyl group undergoes nucleophilic substitution with amines or thiols under mild conditions. demonstrates its use in synthesizing adamantane-spiro hybrids via coupling with 2-(chloromethyl)tetrahydrofuran. Kinetic studies (e.g., varying pH, temperature) are advised to optimize selectivity and minimize side reactions (e.g., hydrolysis) .

Q. How can computational methods predict its physicochemical properties?

Density functional theory (DFT) calculations can estimate PSA (polar surface area) and logP values, critical for drug-likeness. For example, the related 1,4,8-trioxaspiro[4.5]decane-7,9-dione ( ) has a PSA of 61.83 Ų, indicating moderate membrane permeability. MD simulations may further assess conformational stability .

Q. What advanced analytical techniques resolve data contradictions in spectral assignments?

Discrepancies in NMR or MS data can arise from stereochemical or solvation effects. 2D-NMR (e.g., NOESY) and ion mobility spectrometry (IMS-MS) are recommended to resolve ambiguities. For example, HSQC/HMBC correlations in unambiguously assign protons adjacent to oxygen atoms .

Q. How does the compound behave under non-ambient conditions (e.g., high temperature, acidic/basic media)?

Thermogravimetric analysis (TGA) of analogs ( ) shows decomposition at ~364°C, while stability in acidic/basic media can be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C). LC-MS monitoring identifies degradation products, guiding formulation strategies .

Q. What biological assays are suitable for evaluating its therapeutic potential?

In vitro assays (e.g., σ receptor binding, cytotoxicity screens) and in vivo models (e.g., metastatic melanoma xenografts) are critical. highlights BS148’s efficacy in melanoma cells, validated via MTT assays and flow cytometry. Target engagement can be confirmed via siRNA knockdown or CRISPR-Cas9 .

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